molecular formula C9H11ClO2 B15134636 6-Chloro-4a,5,6,7,8,8a-hexahydrochromen-4-one

6-Chloro-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B15134636
M. Wt: 186.63 g/mol
InChI Key: HORVGSMJAJRXGE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chlorocoumarin with hydrogen in the presence of a palladium catalyst to yield the desired hexahydrochromen derivative . The reaction conditions often include a solvent such as ethanol and a temperature range of 50-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of catalysts and solvents can be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound-2-carboxylic acid, while reduction can produce 6-chloro-4a,5,6,7,8,8a-hexahydrochromen-4-ol.

Scientific Research Applications

6-Chloro-4a,5,6,7,8,8a-hexahydrochromen-4-one has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific chlorine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other chromene derivatives may not be as effective.

Properties

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

6-chloro-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C9H11ClO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h3-4,6-7,9H,1-2,5H2

InChI Key

HORVGSMJAJRXGE-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1Cl)C(=O)C=CO2

Origin of Product

United States

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